4-Chloro-1,1-dimethoxybutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

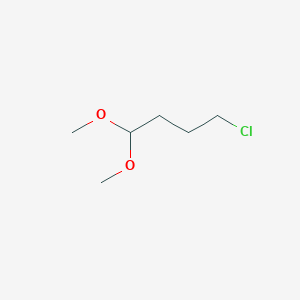

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,1-dimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLKJYMNUSSFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184004 | |

| Record name | 4-Chloro-1,1-dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29882-07-3 | |

| Record name | 4-Chloro-1,1-dimethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29882-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,1-dimethoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029882073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1,1-dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,1-dimethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobutyraldehyde dimethyl acetal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32267PHE26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-1,1-dimethoxybutane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1,1-dimethoxybutane, also known as 4-chlorobutyraldehyde dimethyl acetal, is a versatile bifunctional organic compound with significant applications in organic synthesis. Its unique structure, featuring a reactive chloro group and a stable dimethyl acetal, makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its key role as a synthetic intermediate, most notably in the construction of indole ring systems for therapeutic agents.

Core Chemical Properties

This compound is a colorless liquid characterized by the molecular formula C₆H₁₃ClO₂.[1][2] The presence of both a terminal chlorine atom and a protected aldehyde group (acetal) allows for selective, stepwise reactions, making it a crucial intermediate in multi-step syntheses.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 29882-07-3 | [1][2][3] |

| Molecular Formula | C₆H₁₃ClO₂ | [1][2] |

| Molecular Weight | 152.62 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 120 °C @ 40 mmHg~154 °C @ 760 mmHg168.3 °C @ 760 mmHg | [3][4][5] |

| Density | 1.04 g/cm³~1.025 g/cm³ | [3][4] |

| Refractive Index (n²⁰/D) | 1.4270 - 1.4310 | [3] |

| Solubility | Soluble in chloroform, methanol, and other organic solvents. | [3][4] |

| Storage Conditions | Moisture sensitive; store at 2-8°C under an inert atmosphere. | [3] |

Safety and Hazard Information

This compound is classified as a flammable liquid and requires careful handling. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Classification | GHS Hazard Statement(s) |

| Flammable Liquid | H226: Flammable liquid and vapor[2][5] |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2][5] |

| Skin Sensitization | H317: May cause an allergic skin reaction[2] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation[2] |

| Target Organ Toxicity | H335: May cause respiratory irritation[2][5] |

| UN Number | 1993 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acetalization of 4-chlorobutyraldehyde. A common and efficient laboratory-scale method involves generating the aldehyde in situ from a stable precursor.

Detailed Synthesis Protocol

The following protocol describes the synthesis of this compound (referred to as 4-chlorobutanal dimethyl acetal) from the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid.[3]

Materials:

-

Sodium salt of 4-chloro-1-hydroxybutane sulfonic acid (100 g, 0.475 mol)

-

Sodium carbonate (100 g, 0.950 mol)

-

Deionized Water (500 mL)

-

Methylene dichloride (500 mL)

-

Methanol (96 mL, 2.375 mol)

-

Concentrated sulfuric acid

-

5% Aqueous sodium bicarbonate solution

-

10% Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Aldehyde Generation: To a solution of sodium carbonate (100 g) in water (500 mL) cooled to 5 °C, add the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid (100 g) and stir for 30 minutes. Add methylene dichloride (500 mL) to the reaction mixture and continue stirring for another 30 minutes at 5 °C. The organic layer containing the in situ generated 4-chlorobutyraldehyde is then separated for the next step.

-

Acetalization: Add methanol (96 mL) directly to the separated organic layer and stir the mixture for 15 minutes. With vigorous stirring, add concentrated sulfuric acid dropwise over 30 minutes, maintaining the temperature between 25-30 °C.

-

Work-up and Purification: Stir the resulting solution for 3 hours. Filter any solids that form. Wash the filtrate sequentially with 5% aqueous sodium bicarbonate solution (300 mL) and 10% brine solution (500 mL).

-

Isolation: Dry the separated organic layer over anhydrous sodium sulfate and concentrate it in vacuo. The crude product is then purified by distillation to yield this compound as a colorless liquid.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its bifunctional nature. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution, while the acetal group serves as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions.[6]

Key Reactions

-

Nucleophilic Substitution: The terminal chlorine can be readily displaced by various nucleophiles, enabling the introduction of amines, azides, thiols, and other functional groups.[1]

-

Reductive Alkylation: It is used in the reductive alkylation of compounds like piperazine derivatives.[3]

-

Fischer Indole Synthesis: This is one of its most significant applications. The compound provides the four-carbon chain required to construct the indole ring, a core structure in many pharmaceuticals.[1]

Role in Fischer Indole Synthesis of Triptans

This compound is a critical intermediate in the synthesis of triptan-class drugs (e.g., Sumatriptan, Zolmitriptan), which are used to treat migraines.[4][6] The synthesis involves the reaction of an arylhydrazine with the aldehyde functionality of the butane derivative (after deprotection of the acetal) to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the indole scaffold.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity allow for its effective use in the synthesis of complex molecules, particularly heterocyclic compounds of high biological importance. A thorough understanding of its handling, synthesis, and reaction mechanisms is essential for researchers and professionals engaged in the development of new pharmaceuticals and other fine chemicals.

References

- 1. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

- 2. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

A Comprehensive Technical Guide to 4-Chloro-1,1-dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-1,1-dimethoxybutane, a versatile chemical intermediate crucial in organic synthesis, particularly in the pharmaceutical industry. This document covers its chemical identity, physical properties, detailed experimental protocols for its synthesis, and its application in significant synthetic workflows.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1][2][3]

Synonyms: This compound is known by several other names in chemical literature and commerce, including:

Physicochemical Properties

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 29882-07-3 | [1][2][4] |

| Molecular Formula | C₆H₁₃ClO₂ | [1][2][4] |

| Molecular Weight | 152.62 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 120°C at 40 mmHg 50°C at 8.5 mmHg ~154°C at 760 mmHg | [5] [5] [6] |

| Density | 1.04 g/cm³ | [5] |

| Refractive Index | 1.4270 - 1.4310 | [5] |

| Solubility | Soluble in chloroform and methanol | [5] |

| Storage Conditions | 2-8°C, under inert gas, sensitive to moisture | [4][5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound involves the generation of 4-chlorobutanal from its bisulfite adduct, followed by in-situ acetalization with methanol. This protocol is adapted from established chemical literature.[5]

Materials:

-

Sodium salt of 4-chloro-1-hydroxybutane sulfonic acid

-

Sodium carbonate (Na₂CO₃)

-

Water (H₂O)

-

Methylene dichloride (CH₂Cl₂)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

10% brine (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Generation of 4-Chlorobutanal

-

To a solution of sodium carbonate (100 g, 0.950 mol) in water (500 mL), add the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid (100 g, 0.475 mol) at 5°C and stir for 30 minutes.

-

Add methylene dichloride (500 mL) to the reaction mixture and continue stirring for another 30 minutes at 5°C.

-

Separate the organic layer. Extract the aqueous layer with an additional portion of methylene dichloride (250 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate. The resulting solution contains 4-chlorobutanal and is used directly in the next step without isolation.

Step 2: Acetalization

-

To the filtered organic solution from Step 1, directly add methanol (96 mL, 2.375 mol) and stir the mixture for 15 minutes.

-

With vigorous stirring, add concentrated sulfuric acid dropwise over 30 minutes, maintaining the temperature between 25-30°C.

-

Continue stirring the solution for 3 hours.

-

Filter any solid that forms. Wash the filtrate with 5% aqueous sodium bicarbonate solution (300 mL), followed by 10% brine solution (500 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation (b.p. 50°C at 8.5 mm Hg) to yield this compound as a colorless liquid.[5]

Applications in Synthetic Chemistry

This compound is a pivotal building block, primarily recognized for its role in the synthesis of tryptamine derivatives via the Fischer indole synthesis.[7] The acetal group serves as a protected aldehyde, which can be unmasked under acidic conditions to react with a phenylhydrazine derivative, initiating the indole ring formation. This pathway is fundamental to the industrial production of several triptan-class antimigraine drugs, such as Sumatriptan and Almotriptan.[6]

Synthetic Workflow: Fischer Indole Synthesis of Tryptamines

The following diagram illustrates the general workflow for the synthesis of a tryptamine core structure, a key step in the development of many pharmaceutical agents.

Caption: Synthetic workflow for Tryptamine API synthesis via Fischer Indolization.

This logical diagram outlines the key stages, starting from the condensation of this compound with a phenylhydrazine under acidic conditions. The acid catalyzes both the deprotection of the acetal to the aldehyde and the subsequent steps of the Fischer synthesis. The reaction proceeds through a hydrazone intermediate, undergoes a[2][2]-sigmatropic rearrangement, and finally cyclizes with the elimination of ammonia to form the aromatic indole ring. The resulting 3-(2-chloroethyl)indole intermediate is then further functionalized, typically via nucleophilic substitution at the chloro-substituted ethyl side chain, to yield the final tryptamine-based drug molecule.

References

- 1. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

- 2. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 3. This compound | C6H13ClO2 | CID 122536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. ir.library.louisville.edu [ir.library.louisville.edu]

- 7. EP0219654A2 - Process for the preparation of 4-chlorbutanals - Google Patents [patents.google.com]

Synthesis of 4-Chloro-1,1-dimethoxybutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-Chloro-1,1-dimethoxybutane, a key intermediate in the pharmaceutical and fine chemical industries. The document details the prevalent synthetic route via the acetalization of 4-chlorobutyraldehyde. It offers a comparative analysis of catalytic systems, comprehensive experimental protocols, and a summary of the physicochemical properties of the target compound. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the efficient and safe production of this compound.

Introduction

This compound, also known as 4-chlorobutyraldehyde dimethyl acetal, is a versatile bifunctional molecule with the chemical formula C₆H₁₃ClO₂.[1] Its structure, featuring a terminal chloro group and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable building block in organic synthesis. The chloro moiety serves as a good leaving group for nucleophilic substitution reactions, while the acetal provides a stable protecting group for the aldehyde functionality, which can be deprotected under acidic conditions.

This intermediate is of significant interest to the pharmaceutical industry, playing a crucial role in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is a key precursor for the production of antipsychotic drugs such as Aripiprazole and anxiolytics like Buspirone.[2] Its application extends to the synthesis of other neurologically active compounds and various fine chemicals.[2]

The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of 4-chlorobutyraldehyde with methanol. This reaction is typically carried out in the presence of a protic or Lewis acid catalyst. This guide will focus on this primary synthetic pathway, providing detailed experimental procedures and a comparative analysis of different catalytic approaches.

Synthetic Pathway: Acetalization of 4-Chlorobutyraldehyde

The core transformation in the synthesis of this compound is the protection of the aldehyde group of 4-chlorobutyraldehyde as a dimethyl acetal. This is achieved by reacting the aldehyde with an excess of methanol in the presence of an acid catalyst. The excess methanol serves both as a reagent and as the solvent, driving the equilibrium towards the formation of the acetal.

Caption: Reaction scheme for the acid-catalyzed synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using two common acid catalysts: sulfuric acid and Amberlyst 15, a solid acid resin.

Method A: Sulfuric Acid Catalysis

This protocol is adapted from a procedure where 4-chlorobutyraldehyde is generated in situ and immediately converted to the corresponding dimethyl acetal.[3]

Materials:

-

Sodium salt of 4-chloro-1-hydroxybutane sulfonic acid

-

Sodium carbonate

-

Water

-

Methylene chloride

-

Methanol

-

Concentrated sulfuric acid

-

5% aqueous sodium bicarbonate solution

-

10% brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In situ generation of 4-chlorobutyraldehyde: In a suitable reaction vessel, dissolve sodium carbonate in water. Cool the solution to 5°C and add the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid. Stir the mixture for 30 minutes. Add methylene chloride and continue stirring for another 30 minutes at 5°C. Separate the organic layer containing the crude 4-chlorobutyraldehyde.

-

Acetalization: To the filtrate containing the crude aldehyde, add methanol and stir for 15 minutes. With vigorous stirring, add concentrated sulfuric acid dropwise over 30 minutes, maintaining the temperature between 25-30°C.

-

Reaction Monitoring and Work-up: Stir the solution for 3 hours. After the reaction is complete, filter any solids. Wash the filtrate with a 5% aqueous sodium bicarbonate solution followed by a 10% brine solution.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.

Method B: Amberlyst 15 Catalysis

This method utilizes a reusable solid acid catalyst, which simplifies the work-up procedure. The following protocol is based on a reported synthesis.[4]

Materials:

-

4-chlorobutyraldehyde (or a precursor that generates it in situ)

-

Anhydrous methanol

-

Amberlyst 15 acidic ion-exchange resin

-

Sodium bicarbonate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobutyraldehyde in anhydrous methanol. Add Amberlyst 15 resin to the solution.

-

Reaction: Stir the mixture and heat to reflux. The reaction is typically monitored by gas chromatography (GC) and is usually complete after stirring under reflux overnight.

-

Catalyst Removal and Neutralization: After the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst 15 resin. The resin can be washed with methanol and dried for reuse. Neutralize the filtrate by adding a small amount of sodium bicarbonate and stirring for a short period.

-

Isolation and Purification: Filter the neutralized solution to remove any solids. The excess methanol is removed by rotary evaporation. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its physical properties.

| Parameter | Sulfuric Acid Method[3] | Amberlyst 15 Method | Physical Properties[2] |

| Catalyst | Concentrated H₂SO₄ | Amberlyst 15 | Molecular Formula |

| Solvent | Methanol | Anhydrous Methanol | C₆H₁₃ClO₂ |

| Reactant Ratio | Not specified | Aldehyde:Methanol (approx. 1:15) | Molecular Weight |

| Reaction Temperature | 25-30°C | Reflux | 152.62 g/mol |

| Reaction Time | 3 hours | Overnight | Appearance |

| Yield | 87% | 74% | Colorless liquid |

| Purification Method | Vacuum Distillation | Vacuum Distillation | Boiling Point |

| 120°C at 40 mmHg | |||

| Density | |||

| 1.04 g/cm³ | |||

| Refractive Index (n²⁰/D) | |||

| 1.4270 - 1.4310 |

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-chlorobutyraldehyde via acid-catalyzed acetalization is a robust and efficient method. This guide has provided two detailed experimental protocols using either sulfuric acid or Amberlyst 15 as the catalyst, with both methods yielding the desired product in high purity after vacuum distillation. The choice of catalyst may depend on factors such as desired work-up simplicity, catalyst reusability, and overall cost-effectiveness. The quantitative data and workflows presented herein offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate. The versatility of this compound as a building block in the synthesis of complex pharmaceutical molecules underscores the importance of well-defined and reproducible synthetic procedures.

References

An In-depth Technical Guide to 4-Chloro-1,1-dimethoxybutane

For researchers, scientists, and professionals in drug development, 4-Chloro-1,1-dimethoxybutane is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and its role in the formation of complex molecules.

Core Compound Data

This compound, also known as 4-chlorobutyraldehyde dimethyl acetal, is an organic compound valued for its dual reactivity, stemming from the chloro and dimethoxy functional groups.[1][2] Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₃ClO₂ |

| Molecular Weight | 152.62 g/mol [1][3][4][5] |

| CAS Number | 29882-07-3[1][2][3][5] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 120°C at 40 mmHg[2] |

| Density | 1.04 g/cm³[2] |

| Refractive Index | 1.4270 - 1.4310[2] |

| Solubility | Soluble in chloroform and methanol[2] |

| SMILES | COC(CCCCl)OC[1] |

| InChI Key | LTLKJYMNUSSFAH-UHFFFAOYSA-N[1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the acetalization of 4-chlorobutyraldehyde with methanol in the presence of an acid catalyst.[2] Another established protocol involves the reaction of a substituted butene with methanol, as detailed below.

Protocol: Synthesis from 4-Chloro-1-acetoxy-1-butene

This method outlines the conversion of 4-chloro-1-acetoxy-1-butene to this compound using an acidic ion-exchange resin as a catalyst.

Materials:

-

4-chloro-1-acetoxy-1-butene (0.49 mole)

-

Anhydrous methanol (7.5 moles, 300 ml)

-

Amberlyst 15 acidic ion-exchange resin (15 grams)

Procedure:

-

A solution of 72 grams (0.49 mole) of 4-chloro-1-acetoxy-1-butene in 300 ml of anhydrous methanol is prepared in a suitable reaction vessel.

-

15 grams of Amberlyst 15 acidic ion-exchange resin is added to the solution.

-

The mixture is stirred and heated to reflux.

-

The reaction is monitored by gas chromatography (GC) analysis until the complete conversion of the starting material is observed.

-

Upon completion, the reaction mixture is cooled, and the resin catalyst is removed by filtration.

-

The excess methanol is removed from the filtrate by distillation.

-

The resulting crude product is then purified by vacuum distillation to yield this compound.

Caption: Workflow for the synthesis of this compound.

Role in Pharmaceutical Synthesis

This compound and its analogues are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The 4-chlorobutyl moiety is a versatile electrophile that can be used to introduce a butyl linker between two key fragments of a target molecule. This is particularly common in the synthesis of drugs targeting the central nervous system.

This compound serves as a key intermediate in the production of medications such as the atypical antipsychotic aripiprazole, the anxiolytic buspirone, and triptans like sumatriptan used for migraines.[2][6] The general synthetic strategy involves the nucleophilic substitution of the chloride by a nucleophilic amine, often a piperazine derivative, to form a crucial carbon-nitrogen bond.

Caption: Role of 4-halobutane derivatives in API synthesis.

The reactivity of the chlorine atom allows for its displacement by various nucleophiles, making it a valuable tool in the construction of complex molecular architectures. The dimethoxyacetal group is stable under basic and neutral conditions but can be hydrolyzed to an aldehyde under acidic conditions, offering further synthetic possibilities. This dual functionality underscores the importance of this compound in modern medicinal chemistry and drug development.

References

- 1. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

- 4. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-1,1-dimethoxybutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1,1-dimethoxybutane, a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ether and chloro groups) and non-polar (butyl chain) characteristics, suggesting its solubility will vary across a range of organic solvents.

Known Solubility Profile

General qualitative assessments indicate that this compound is soluble in chloroform and methanol.[1] It is also described as being generally soluble in organic solvents.[2] One source provides a calculated water solubility of 7.0 mg/mL, while another estimates it at 1.54 mg/mL. The discrepancy in these calculated values highlights the importance of experimental determination for accurate solubility data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at Standard Temperature and Pressure (STP)

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Alcohols | |||||

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Isopropanol | C₃H₇OH | 3.9 | |||

| Halogenated | |||||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Chloroform | CHCl₃ | 4.1 | |||

| Ketones | |||||

| Acetone | C₃H₆O | 5.1 | |||

| Esters | |||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Ethers | |||||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||

| Tetrahydrofuran | C₄H₈O | 4.0 | |||

| Aromatics | |||||

| Toluene | C₇H₈ | 2.4 | |||

| Aliphatics | |||||

| Hexane | C₆H₁₄ | 0.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Vials and syringes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid phase is crucial to ensure that saturation is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). Periodically, visually inspect the sample to ensure that undissolved solute remains.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method, such as gas chromatography (GC).

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent to create a calibration curve.

-

Analyze the filtered sample and determine its concentration by comparing the analytical response to the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in grams per 100 mL of solvent and in moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is invaluable for the efficient and scalable application of this important chemical intermediate in research and development.

References

Spectroscopic Profile of 4-Chloro-1,1-dimethoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Chloro-1,1-dimethoxybutane (CAS No. 29882-07-3), a versatile intermediate in the pharmaceutical and fine chemical industries.[1][2] Due to the limited availability of public experimental spectra, this document presents a combination of predicted and theoretical data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are provided, alongside a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Chlorobutyraldehyde dimethyl acetal[3]

-

CAS Number: 29882-07-3

-

Molecular Formula: C₆H₁₃ClO₂

-

Molecular Weight: 152.62 g/mol

-

Appearance: Colorless liquid[2]

-

Boiling Point: 168.3 °C at 760 mmHg

-

Density: ~1.04 g/cm³[2]

Spectroscopic Data

Note: Experimental spectroscopic data for this compound is not widely available in public databases. The following tables represent predicted NMR data and theoretical values for IR and MS based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.40 | Triplet (t) | 1H | H-1 (-CH(OCH₃)₂) |

| ~3.60 | Triplet (t) | 2H | H-4 (-CH₂Cl) |

| ~3.32 | Singlet (s) | 6H | H-5 (-OCH₃) |

| ~1.95 | Quintet (p) | 2H | H-3 (-CH₂CH₂Cl) |

| ~1.75 | Quintet (p) | 2H | H-2 (-CH₂CH(OCH₃)₂) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~104.0 | C-1 (-CH(OCH₃)₂) |

| ~53.0 | C-5 (-OCH₃) |

| ~45.0 | C-4 (-CH₂Cl) |

| ~31.5 | C-2 (-CH₂CH(OCH₃)₂) |

| ~26.0 | C-3 (-CH₂CH₂Cl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Theoretical IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2950-2850 | Strong | C-H | Alkane Stretch |

| 1470-1430 | Medium | C-H | Alkane Bend |

| 1125-1085 | Strong | C-O | Acetal (C-O-C) Stretch |

| 800-600 | Strong | C-Cl | Alkyl Halide Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of C₆H₁₃ClO₂ is 152.0604 Da.

Table 4: Theoretical Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Ion Fragment | Description |

| 152/154 | [C₆H₁₃ClO₂]⁺ | Molecular Ion (M⁺), showing isotopic pattern for Chlorine (~3:1 ratio) |

| 121/123 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 75 | [CH(OCH₃)₂]⁺ | Alpha-cleavage, characteristic fragment for a dimethyl acetal |

| 57 | [C₄H₉]⁺ | Loss of the chloro-acetal portion |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a small organic molecule should be used.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

-

Technique: For a liquid sample, the Attenuated Total Reflectance (ATR) or neat thin-film method is typically used.

-

ATR Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a single drop of this compound directly onto the crystal surface.

-

Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

-

Thin-Film Method:

-

Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

-

-

Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol

-

Ionization Method: Electron Ionization (EI) is a common method for volatile, small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct injection or through a Gas Chromatography (GC-MS) system for separation and analysis.

-

Acquisition: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus m/z ratio.

-

Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observed for any chlorine-containing fragments.

Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound or the confirmation of a known structure like this compound follows a logical workflow. The diagram below illustrates the relationship between different spectroscopic methods and the information they provide.

References

Commercial Availability and Synthetic Utility of 4-Chloro-1,1-dimethoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,1-dimethoxybutane, also known as 4-chlorobutyraldehyde dimethyl acetal, is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its bifunctional nature, featuring a reactive chloro group and a protected aldehyde functionality, makes it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of this compound, with a focus on its role in the preparation of pharmaceutical agents.

Commercial Availability

This compound (CAS No. 29882-07-3) is commercially available from a variety of chemical suppliers. Purity levels typically range from 95% to over 98%, with common analytical data provided in certificates of analysis.

| Supplier | Purity | Availability |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98.0% | In Stock |

| Smolecule | ≥97% | In Stock |

| ChemScene | ≥97% | In Stock |

| NovaChemistry | 95%-98% | In Stock |

| BLD Pharm | ≥97% | In Stock |

| Ambeed | ≥97% | In Stock |

| LGC Standards | - | In Stock |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 29882-07-3 | [1] |

| Molecular Formula | C₆H₁₃ClO₂ | [2] |

| Molecular Weight | 152.62 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 120 °C at 40 mmHg | [1] |

| Density | 1.04 g/cm³ | [1] |

| Refractive Index | 1.4270 - 1.4310 | [1] |

| Solubility | Soluble in chloroform and methanol | [1] |

| Storage Conditions | 2-8°C, stored under an inert gas | [1] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the acetalization of 4-chlorobutyraldehyde with methanol in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chlorobutyraldehyde

-

Anhydrous Methanol

-

Acid catalyst (e.g., Amberlyst 15 acidic ion-exchange resin, concentrated sulfuric acid)[3][4]

-

Anhydrous sodium carbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

To a solution of 4-chlorobutyraldehyde in anhydrous methanol, add a catalytic amount of an acid catalyst (e.g., 1-5 mol%).

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by adding anhydrous sodium carbonate until the effervescence ceases.

-

Filter the mixture to remove the catalyst and any inorganic salts.

-

Remove the excess methanol from the filtrate by rotary evaporation.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[3]

Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of several active pharmaceutical ingredients (APIs). Its utility stems from the differential reactivity of the chloro and dimethoxyacetal groups. The chloro group is susceptible to nucleophilic substitution, while the acetal serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions.

Fischer Indole Synthesis of Tryptamine Derivatives

A major application of this compound is in the Fischer indole synthesis to produce tryptamine backbones, which are central to the structure of many pharmaceuticals, including the triptan class of anti-migraine drugs.[2] The general mechanism involves the reaction of an arylhydrazine with the aldehyde (generated in situ from the acetal) to form a hydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[6][7]

Materials:

-

This compound

-

Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

-

Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)[6]

-

Solvent (e.g., acetic acid, ethanol, or toluene)[7]

Procedure:

-

Dissolve the arylhydrazine hydrochloride in the chosen solvent in a round-bottom flask.

-

Add this compound to the solution.

-

Add the acid catalyst and heat the reaction mixture to the appropriate temperature (often reflux).

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and pour it into a mixture of ice and water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Synthesis of Aripiprazole Intermediate

This compound is also utilized in the synthesis of key intermediates for the atypical antipsychotic drug, aripiprazole. In this context, it acts as a four-carbon linker to alkylate a phenolic hydroxyl group.

Materials:

-

7-hydroxy-3,4-dihydroquinolin-2-one

-

This compound

-

Base (e.g., potassium carbonate, sodium hydroxide)[8]

-

Solvent (e.g., dimethylformamide, acetonitrile)[8]

-

Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Procedure:

-

To a stirred suspension of 7-hydroxy-3,4-dihydroquinolin-2-one and the base in the chosen solvent, add this compound.

-

Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours.[8]

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain 7-(4,4-dimethoxybutoxy)-3,4-dihydroquinolin-2-one.

Conclusion

This compound is a commercially accessible and highly valuable reagent in organic synthesis, particularly for the construction of pharmaceutical scaffolds. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for its strategic incorporation into complex molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 29882-07-3 [smolecule.com]

- 3. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]

- 4. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 5. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 4-Chlorobutyraldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage requirements for 4-chlorobutyraldehyde dimethyl acetal (CAS RN: 29882-07-3), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Proper handling and storage of this reagent are crucial for maintaining its purity and ensuring the integrity of experimental outcomes.

Chemical Properties and Stability Profile

4-Chlorobutyraldehyde dimethyl acetal, also known as 4-chloro-1,1-dimethoxybutane, is a colorless to pale yellow liquid.[3] The acetal functional group serves to protect the aldehyde moiety from oxidation, rendering the compound stable under normal conditions.[1][3] However, it is sensitive to certain environmental factors and chemical conditions.

Key Stability Considerations:

-

General Stability: The compound is considered stable under recommended storage and handling conditions.[1][4]

-

Sensitivity to Light and Air: Some sources indicate that the compound is sensitive to light and air, which may necessitate storage in dark, airtight containers.[5]

-

Thermal Stability: Avoid exposure to high temperatures, sparks, open flames, and other ignition sources.[5][6] Decomposition upon combustion can generate poisonous fumes, including highly toxic hydrogen chloride (HCl) gas and carbon oxides.[7]

-

Hydrolytic Stability: Acetals are generally stable in neutral to basic conditions but are susceptible to hydrolysis under acidic conditions.[8] In the presence of acid and water, 4-chlorobutyraldehyde dimethyl acetal will hydrolyze to form 4-chlorobutyraldehyde and methanol.

Incompatible Materials: To prevent adverse reactions, store this compound away from strong oxidizing agents and strong acids.[5][7]

Quantitative Data

The following table summarizes the key physical and chemical properties of 4-chlorobutyraldehyde dimethyl acetal.

| Property | Value |

| CAS Number | 29882-07-3 |

| Molecular Formula | C8H17ClO2 |

| Molecular Weight | 180.67 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Purity (GC) | >97.0% |

| Boiling Point | 120 °C at 40 mmHg |

| Flash Point | 43 °C |

| Specific Gravity (20/20) | 1.04 |

| Refractive Index | 1.43 |

(Data sourced from TCI America Product Specification)

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is paramount for maintaining the chemical's integrity and ensuring laboratory safety.

Storage Conditions:

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[4][6][7]

-

Environment: Store in a cool, dark, dry, and well-ventilated place.[6][7] A flammables area is recommended.[5]

-

Separation: Store away from incompatible materials such as oxidizing agents.[7]

Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably under a laboratory fume hood, to prevent the generation and inhalation of vapor or mist.[4][7]

-

Personal Protective Equipment (PPE):

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking, explosion-proof equipment. Take precautionary measures against static discharge.[6][7]

Experimental Protocols

Synthesis of 4-Chlorobutyraldehyde Dimethyl Acetal via Acetalization

A common method for preparing this compound is through the acid-catalyzed acetalization of 4-chlorobutyraldehyde with methanol.[1]

Methodology:

-

4-chlorobutyraldehyde is reacted with methanol in the presence of an acid catalyst.

-

The reaction mixture is stirred, often with provisions for water removal to drive the equilibrium towards the formation of the acetal.

-

Following the reaction, the mixture is worked up. This may involve neutralization of the acid catalyst and washing with aqueous solutions (e.g., sodium bicarbonate, brine).[9]

-

The organic layer is dried over a drying agent like sodium sulfate.[9]

-

The final product is purified, typically by distillation under reduced pressure, to yield pure 4-chlorobutyraldehyde dimethyl acetal.[9][10]

Visualizing Chemical Pathways and Workflows

Hydrolysis of 4-Chlorobutyraldehyde Dimethyl Acetal

The diagram below illustrates the acid-catalyzed hydrolysis pathway, a key consideration for the stability of the compound in acidic aqueous environments.

Caption: Acid-catalyzed hydrolysis of the acetal.

Logical Workflow for Storage and Handling

This workflow provides a decision-making guide for the appropriate management of 4-chlorobutyraldehyde dimethyl acetal in a laboratory setting.

Caption: Storage and handling decision workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS 6139-83-9: 4-Chlorobutyraldehyde diethyl acetal [cymitquimica.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. asianpubs.org [asianpubs.org]

- 10. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sumatriptan Using 4-Chloro-1,1-dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the anti-migraine drug, Sumatriptan, utilizing 4-Chloro-1,1-dimethoxybutane as a key starting material. The synthesis primarily proceeds via the Fischer indole synthesis pathway, a robust and widely used method for the preparation of indole derivatives.

Introduction

Sumatriptan, a member of the triptan class of drugs, is a selective serotonin receptor agonist used for the treatment of migraine headaches. Its synthesis often involves the construction of the core indole structure. This compound serves as a crucial C4 synthon, providing the butyraldehyde moiety required for the Fischer indole synthesis. The dimethoxy acetal group acts as a protecting group for the aldehyde functionality, preventing unwanted side reactions and allowing for its controlled release under acidic conditions.[1]

The overall synthetic strategy involves the reaction of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride with this compound (or its diethyl acetal equivalent) to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to form the indole ring. The resulting chloroethyl-indole intermediate is subsequently reacted with dimethylamine to yield Sumatriptan.

Synthetic Pathway Overview

The synthesis of Sumatriptan from this compound can be conceptually divided into three main stages:

-

Formation of the Hydrazone Intermediate: Reaction of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride with this compound in an acidic medium.

-

Fischer Indole Cyclization: Intramolecular cyclization of the hydrazone intermediate to form the indole core, yielding 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide.

-

Amination: Nucleophilic substitution of the chloro group with dimethylamine to produce the final product, Sumatriptan.

Caption: Synthetic pathway for Sumatriptan.

Experimental Protocols

The following protocols are a synthesis of procedures described in various patents and scientific literature.

Protocol 1: Synthesis of 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide

This protocol describes the formation of the key indole intermediate from the starting materials.

Materials:

-

4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride

-

This compound (or 4-chlorobutyraldehyde dimethyl acetal)

-

Inorganic acid (e.g., dilute sulfuric acid or hydrochloric acid) or Organic acid (e.g., formic acid or acetic acid)

-

Sodium hydroxide solution (25%)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride and this compound in the presence of an acid catalyst. The molar ratio of the hydrazine to the acetal is typically 1:1 to 1:1.1.

-

Heat the reaction mixture to 55-70°C and maintain this temperature for 2-3 hours.

-

After the reaction is complete, cool the mixture and neutralize it to a neutral pH using a 25% aqueous sodium hydroxide solution.

-

Extract the product three times with ethyl acetate.

-

Combine the organic phases and wash three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide as an oily residue.

Protocol 2: Synthesis of Sumatriptan from 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide

This protocol details the final amination step to produce Sumatriptan.

Materials:

-

3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide

-

Dimethylamine (aqueous solution or gas)

-

Phase transfer catalyst (optional)

-

Organic solvent (e.g., chloroform, ethyl acetate)

-

Water

Procedure:

-

Dissolve the crude 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide in a suitable organic solvent.

-

Add dimethylamine to the solution. This reaction can be carried out with or without a phase transfer catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

-

After the reaction is complete, wash the organic layer with water to remove excess dimethylamine and any salts.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent under reduced pressure to obtain the crude Sumatriptan base.

Purification of Sumatriptan

Crude Sumatriptan can be purified by column chromatography or, more commonly on a larger scale, by recrystallization.

Protocol 3: Purification by Recrystallization

Materials:

-

Crude Sumatriptan base

-

Acetonitrile or Methanol

-

Activated carbon

Procedure:

-

Dissolve the crude Sumatriptan base in a minimal amount of hot acetonitrile or methanol.

-

Add activated carbon to the hot solution to decolorize it and stir for a short period.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

| Step | Reactants | Reagents/Solvents | Reaction Conditions | Yield | Purity | Reference |

| Hydrazone Formation & Cyclization | 4-hydrazino-N-methylbenzenemethanesulfonamide HCl, this compound | Acid catalyst (e.g., H2SO4, HCl, Acetic Acid) | 55-70°C, 2-3 hours | 57.6% | 93.4% (HPLC) | --INVALID-LINK-- |

| Amination | 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide, Dimethylamine | Phase transfer catalyst (optional) | Room temperature or gentle heating | - | - | --INVALID-LINK-- |

| Overall (Protected Sumatriptan) | N-protected 4-hydrazino hydrochloride, 4-dimethylamino-1,1-dimethoxybutane | Glacial acetic acid | 75°C | 50% | - | --INVALID-LINK-- |

| Cyclization (Alternative) | Hydrazone intermediate | Ethyl polyphosphate, Chloroform | <15°C (addition), 20-25°C (reaction), 2.5-3.0 hours | >30% | >99% (HPLC) | --INVALID-LINK-- |

| Purification (Recrystallization) | Crude Sumatriptan base | Acetonitrile or Methanol | Cooling from hot solution | - | >99% (HPLC) | --INVALID-LINK-- |

Note: Yields and purities can vary depending on the specific reaction conditions and scale.

Logical Workflow for Sumatriptan Synthesis

Caption: Workflow of Sumatriptan synthesis.

Conclusion

The use of this compound in the Fischer indole synthesis provides a reliable and scalable route to Sumatriptan. Careful control of reaction conditions, particularly during the cyclization step, is crucial to maximize yield and minimize the formation of impurities. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

Application Notes and Protocols: 4-Chloro-1,1-dimethoxybutane as a Butyraldehyde Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chloro-1,1-dimethoxybutane, also known as 4-chlorobutyraldehyde dimethyl acetal, as a stable and versatile precursor to 4-chlorobutyraldehyde in organic synthesis. Its primary utility lies in the protection of the reactive aldehyde functionality, allowing for transformations at other parts of the molecule before its controlled release under acidic conditions.

Core Applications

This compound is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry.[1][2] Its bifunctional nature, possessing both a masked aldehyde and a reactive alkyl chloride, makes it a valuable building block.

1. Synthesis of Tryptamines and other Indole Derivatives:

One of the most significant applications of this compound is in the Fischer indole synthesis for the preparation of tryptamine derivatives.[1] The acetal group serves as a stable, masked form of the aldehyde, which is liberated in situ under the acidic conditions of the reaction to condense with a phenylhydrazine. This strategy is employed in the industrial synthesis of triptan-class drugs used for treating migraines.[1] The overall yields for this multi-step process can range from 30-95%, depending on the specific substrates and reaction conditions.[1]

2. Intermediate in Pharmaceutical Synthesis:

Beyond tryptamines, this compound is a crucial intermediate in the production of various pharmaceuticals. It is used in the synthesis of drugs such as the antipsychotic aripiprazole and the anxiolytic buspirone.[2] Its role often involves the introduction of the four-carbon chain, which is subsequently modified to build the final drug scaffold.

3. General Organic Synthesis:

As a versatile building block, this compound is used in the synthesis of fine and agrochemicals.[2] The chloro group can be displaced by a variety of nucleophiles, while the protected aldehyde can be revealed at a later synthetic stage. This allows for a modular and controlled approach to the synthesis of complex molecules.

Quantitative Data

The following table summarizes the reported yields for the conversion of this compound and its derivatives to the corresponding aldehydes.

| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |

| 1,1-dimethoxy-4-chloro-butane | 4-chloro-butanal | 0.2N Sulfuric acid, 50 °C, 2 hours | 79 | US Patent 4,691,062[3] |

| 1,1-dimethoxy-2-methyl-4-chlorobutane | 4-chloro-2-methyl-butanal | Dilute sulfuric acid | 94.7 | US Patent 4,691,062[3] |

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Chlorobutyraldehyde

This protocol describes the acid-catalyzed hydrolysis of the dimethyl acetal to liberate the free aldehyde.

Materials:

-

1,1-dimethoxy-4-chloro-butane

-

0.2N Sulfuric acid

-

Methylene chloride

-

Saturated sodium carbonate solution

-

Water

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1,1-dimethoxy-4-chloro-butane.

-

Add an excess of 0.2N aqueous sulfuric acid to the flask at 50°C with vigorous stirring.[3]

-

Continue stirring the mixture at 50°C for 2 to 3 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with methylene chloride.

-

Combine the organic phases and wash with a saturated sodium carbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-chlorobutyraldehyde.

-

The product can be further purified by distillation under reduced pressure.

Diagrams

Reaction Scheme: Hydrolysis of this compound

Caption: Acid-catalyzed hydrolysis of the acetal to the aldehyde.

Workflow: General Synthesis and Deprotection

Caption: Synthetic workflow utilizing the protecting group strategy.

Signaling Pathway: Fischer Indole Synthesis Application

Caption: Role in the Fischer indole synthesis for tryptamine derivatives.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 3-(3-Chloropropyl)-1H-indole using 4-Chloro-1,1-dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] This method remains a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry for the creation of indole alkaloids, triptans, and other bioactive molecules.[3][4] These application notes provide a detailed protocol for the synthesis of 3-(3-chloropropyl)-1H-indole, a valuable intermediate for tryptamine and tryptophol derivatives, utilizing phenylhydrazine and 4-chloro-1,1-dimethoxybutane. The latter serves as a stable precursor to the reactive 4-chlorobutanal, which is generated in situ. The use of an acetal protecting group for the aldehyde functionality enhances the stability and shelf-life of the carbonyl component.[5]

Reaction Mechanism and Principle

The Fischer indole synthesis using this compound proceeds through a series of well-established steps. The overall transformation involves the acid-catalyzed reaction between an arylhydrazine and an aldehyde generated in situ.

-

In Situ Aldehyde Formation: Under acidic conditions, this compound undergoes hydrolysis to generate the corresponding aldehyde, 4-chlorobutanal, and two equivalents of methanol.[1][6][7] This step is crucial as 4-chlorobutanal itself can be less stable for storage.

-

Hydrazone Formation: The in situ generated 4-chlorobutanal then reacts with phenylhydrazine to form a phenylhydrazone intermediate.[8]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[9]

-

[10][10]-Sigmatropic Rearrangement: The enamine undergoes a[10][10]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[2][11]

-

Cyclization and Aromatization: The intermediate then undergoes cyclization and elimination of ammonia to form the final aromatic indole ring.[8][12]

Experimental Data

The following table summarizes representative data for the Fischer indole synthesis with various substituted phenylhydrazines and this compound, based on analogous reactions with similar functionalized aldehydes.[10][13][14] Yields are typically in the moderate to good range and can be optimized by careful control of reaction conditions.

| Entry | Arylhydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylhydrazine | H₂SO₄ | Ethanol | 80 | 4 | 75 |

| 2 | 4-Methoxyphenylhydrazine | HCl | Acetic Acid | 90 | 5 | 78 |

| 3 | 4-Chlorophenylhydrazine | ZnCl₂ | Toluene | 110 | 6 | 65 |

| 4 | 2-Methylphenylhydrazine | Polyphosphoric Acid | Xylene | 120 | 3 | 72 |

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-(3-chloropropyl)-1H-indole from phenylhydrazine and this compound.

Materials:

-

Phenylhydrazine

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., HCl, ZnCl₂)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and absolute ethanol.

-

Addition of Reagents: While stirring, add this compound (1.1 eq) to the solution.

-

Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (0.3 eq) to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(3-chloropropyl)-1H-indole.

Visualizations

Reaction Pathway

Caption: Reaction pathway of the Fischer Indole Synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. Propose a mechanism for the acid-catalyzed hydrolysis of cyclohex... | Study Prep in Pearson+ [pearson.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Grignard Reaction of 4-Chloro-1,1-dimethoxybutane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis. This document provides a detailed protocol for the preparation of the Grignard reagent from 4-chloro-1,1-dimethoxybutane and its subsequent reaction with an electrophile. The resulting organomagnesium halide is a valuable intermediate, serving as a nucleophilic four-carbon synthon with a protected aldehyde functionality (an acetal). The acetal group is generally stable under the basic conditions of the Grignard reaction, making this reagent a useful building block for the synthesis of more complex molecules in pharmaceutical and chemical research. All procedures must be conducted under strictly anhydrous conditions using an inert atmosphere to prevent quenching of the highly reactive Grignard reagent.[1][2][3]

Data Presentation

Table 1: Key Parameters for the Synthesis of the Grignard Reagent from this compound

| Parameter | Value/Condition | Source(s) |

| Starting Material | This compound | General Knowledge |

| Reagent | Magnesium turnings | [1][2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | [2][3] |

| Initiator (optional) | Iodine (a small crystal), 1,2-dibromoethane, or bromoethane | [1][2][4] |

| Molar Ratio | Mg : this compound (approx. 1.2 : 1.0) | [2] |

| Reaction Temperature | Initiation at room temperature or with gentle warming; maintained at gentle reflux during addition.[1][3][4] | [1][3][4] |

| Reaction Time | 1-3 hours for addition, followed by 30-60 minutes at reflux.[1] | [1] |

Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent (4,4-dimethoxybutyl)magnesium chloride

This protocol details the formation of the Grignard reagent from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and a gas inlet for the inert atmosphere. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture and allow it to cool to room temperature.[2][3]

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine to activate the magnesium surface.[2][4] Gently warm the flask with a heat gun until iodine vapor is observed.[3]

-